N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a sulfone, benzyl, and propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide typically involves multiple steps:
Formation of the Sulfone Group: The starting material, tetrahydrothiophene, is oxidized to form tetrahydrothiophene-1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Benzylation: The intermediate is then reacted with 4-ethylbenzyl chloride in the presence of a base like sodium hydride to introduce the benzyl group.
Amidation: The final step involves the reaction of the intermediate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide.
Substitution: The benzyl and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Higher oxidation states of the sulfone.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted benzamides and sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, it could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-3-propoxybenzamide: Lacks the ethyl group on the benzyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-3-propoxybenzamide: Contains a methyl group instead of an ethyl group on the benzyl moiety.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-propoxybenzamide is unique due to the presence of the ethyl group on the benzyl moiety, which may confer different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C23H29NO4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H29NO4S/c1-3-13-28-22-7-5-6-20(15-22)23(25)24(21-12-14-29(26,27)17-21)16-19-10-8-18(4-2)9-11-19/h5-11,15,21H,3-4,12-14,16-17H2,1-2H3 |
InChI Key |
ZDKZISKENAVIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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